Nitrocyclopentane

Catalog No.
S1896577
CAS No.
2562-38-1
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrocyclopentane

CAS Number

2562-38-1

Product Name

Nitrocyclopentane

IUPAC Name

nitrocyclopentane

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2

InChI Key

CJSZWOGCKKDSJG-UHFFFAOYSA-N

SMILES

C1CCC(C1)[N+](=O)[O-]

Canonical SMILES

C1CCC(C1)[N+](=O)[O-]

The exact mass of the compound Nitrocyclopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitrocyclopentane (CAS 2562-38-1) is a cyclic secondary nitroalkane that serves as a highly versatile building block in organic synthesis and medicinal chemistry. As a clear, combustible liquid, its procurement value is driven by the strong electron-withdrawing nature of the nitro group, which significantly acidifies the α-proton. This enables the facile generation of a nucleophilic nitronate anion under basic conditions, making it an ideal soft nucleophile for carbon-carbon bond-forming processes such as Michael additions and Henry (nitroaldol) reactions[1]. Unlike pre-functionalized chiral rings, nitrocyclopentane offers a cost-effective, atom-economical starting point for synthesizing heavily substituted cyclopentylamines, cyclopentanones, and complex heterocyclic scaffolds required in advanced pharmaceutical manufacturing [2].

Generic substitution of nitrocyclopentane with acyclic nitroalkanes (e.g., nitromethane or nitroethane) or alternative cyclic reagents (e.g., cyclopentyl bromide) fundamentally disrupts synthetic workflows. Acyclic analogs cannot provide the rigid five-membered ring structure essential for specific pharmacophores, such as the cyclopentylamine core found in various biologically active compounds [1]. Furthermore, attempting to substitute nitrocyclopentane with cyclopentyl halides fails due to inverted reactivity profiles: halides act as electrophiles in substitution reactions, whereas nitrocyclopentane functions as a soft nucleophile via its nitronate anion, enabling base-catalyzed conjugate additions [2]. Finally, substituting with the closely related nitrocyclohexane introduces different ring strain and conformational dynamics, which measurably degrades diastereoselectivity in asymmetric Michael reactions, rendering it an unsuitable drop-in replacement for precision synthesis [3].

Superior Stereocontrol in Organocatalytic Conjugate Additions

In the catalytic asymmetric conjugate addition to cyclic enones (such as 2-cyclopentenone) using a trans-4,5-methano-l-proline catalyst, nitrocyclopentane demonstrates significantly higher stereocontrol than primary acyclic nitroalkanes. Nitrocyclopentane achieves an enantiomeric excess (ee) of 80-87%, whereas nitromethane under identical conditions yields only 61% ee [1]. This highlights nitrocyclopentane's superior structural compatibility with chiral organocatalysts in precision C-C bond formation.

Evidence DimensionEnantiomeric excess (ee) in Michael addition to 2-cyclopentenone
Target Compound Data80-87% ee
Comparator Or BaselineNitromethane (61% ee)
Quantified Difference19-26% higher enantiomeric excess
Conditionstrans-4,5-methano-l-proline catalyst with trans-2,5-dimethylpiperazine additive

Procuring nitrocyclopentane for asymmetric synthesis minimizes the need for costly downstream chiral resolution, directly improving the yield of enantiopure pharmaceutical intermediates.

Enhanced Stereoselectivity over Cyclic Analogs in Enone Conjugate Additions

When utilized as a nucleophile in the organocatalytic asymmetric conjugate addition to benzylideneacetone, nitrocyclopentane demonstrates superior stereochemical outcomes compared to its close cyclic analog, nitrocyclohexane. Using an imidazoline catalyst, the addition of nitrocyclopentane yields the target adduct with 77% enantiomeric excess (ee), whereas nitrocyclohexane achieves only 71% ee under identical conditions[1].

Evidence DimensionEnantiomeric excess (ee) in conjugate addition to benzylideneacetone
Target Compound DataNitrocyclopentane (77% ee)
Comparator Or BaselineNitrocyclohexane (71% ee)
Quantified Difference6% higher enantiomeric excess
ConditionsImidazoline catalyst derived from phenylalanine, neat conditions or THF

For procurement teams sourcing cyclic nitroalkanes for chiral intermediate synthesis, nitrocyclopentane provides a measurable advantage in stereoselectivity over nitrocyclohexane, reducing the burden of downstream chiral purification.

High-Yield Stereochemical Retention in Oxidative Nef Reactions

A major challenge in processing functionalized nitrocyclopentanes is converting the nitro group to a carbonyl without epimerizing the α-stereocenter. While classical acidic Nef reaction conditions result in complete decomposition or 0% yield of the desired enantioenriched cyclopentenone, modern oxidative protocols (utilizing potassium tert-butoxide followed by dimethyldioxirane) successfully convert the nitrocyclopentane core to the corresponding ketone in 86% yield with minimal racemization [1].

Evidence DimensionYield of enantioenriched cyclopentenone
Target Compound Data86% yield (using KOtBu/DMDO)
Comparator Or BaselineClassical acidic Nef conditions (0% yield, complete decomposition)
Quantified Difference86% absolute yield improvement with retained stereochemistry
ConditionsPotassium tert-butoxide to generate nitronate, followed by DMDO oxidation

Validates that nitrocyclopentane scaffolds can be reliably procured for late-stage oxidations in complex API synthesis, provided modern mild oxidation protocols are employed.

Synthesis of Cyclopentylamine Pharmacophores

Nitrocyclopentane is a fundamental starting material for synthesizing the cyclopentylamine core, a critical structural motif in several biologically active compounds. Its reliable reduction profile allows for the scalable production of primary amines required for advanced heterocyclic derivatives and pharmaceutical scale-up [1].

Organocatalytic Production of Chiral Intermediates

Nitrocyclopentane is highly suited for asymmetric Michael additions to cyclic enones. Its ability to achieve 80-87% enantiomeric excess under organocatalytic conditions makes it a preferred reagent over acyclic nitroalkanes for generating enantioenriched, multi-functionalized cyclic building blocks for drug discovery [2].

Precursor for Enantioenriched Cyclopentenones

Leveraging modern, mild Nef reaction conditions (KOtBu/DMDO), nitrocyclopentane derivatives can be efficiently unmasked to form highly substituted cyclopentenones. This application is vital for synthetic chemists who require a stable, easily functionalized precursor that can be converted to a reactive ketone late in the synthetic sequence without losing stereochemical integrity[3].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2562-38-1

Dates

Last modified: 08-16-2023

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